molecular formula C22H25N3O4S2 B2908781 (E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-06-8

(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2908781
CAS No.: 850782-06-8
M. Wt: 459.58
InChI Key: NHWOZHIIZGHMTR-GHVJWSGMSA-N
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Description

(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic benzamide derivative featuring a benzothiazole scaffold. Its structure includes:

  • Benzamide core: Aromatic ring substituted with a sulfonyl group at the para position.
  • Benzothiazole ring: Substituted with a methoxy group at the 6-position and a methyl group at the 3-position. The (E)-configuration indicates the geometry of the imine bond between the benzamide and benzothiazole, critical for molecular recognition .

This compound belongs to a class of molecules investigated for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties, owing to the benzothiazole and sulfonamide pharmacophores .

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-24-19-12-9-17(29-2)15-20(19)30-22(24)23-21(26)16-7-10-18(11-8-16)31(27,28)25-13-5-3-4-6-14-25/h7-12,15H,3-6,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWOZHIIZGHMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Features of Comparable Benzothiazole-Benzamide Derivatives

Compound Name Substituents on Benzothiazole Sulfonamide Group Molecular Formula Molecular Weight Key References
(E)-4-(azepan-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (Target) 6-OCH₃, 3-CH₃ Azepane C₂₄H₂₈N₄O₃S₂ 500.68 g/mol
N-(3-Ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 6-CH₃, 3-C₂H₅ 4-Methylpiperidine C₂₅H₃₀N₄O₂S₂ 506.71 g/mol
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 4-F, 3-C₂H₅ Azepane C₂₃H₂₅FN₄O₃S₂ 504.65 g/mol
4-(Azepan-1-ylsulfonyl)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide 6-OCH₂CH₃, 3-C₂H₅ Azepane C₂₅H₃₀N₄O₃S₂ 528.73 g/mol

Key Structural Differences :

  • Substituent Effects : The target compound’s 6-methoxy group improves solubility compared to ethyl (C₂H₅) or ethoxy (OCH₂CH₃) groups in analogues .
  • Stereochemistry : The (E)-configuration in the target compound vs. (Z)-isomers (e.g., ) may alter binding to biological targets.
  • Sulfonamide Variations : Azepane (7-membered ring) vs. piperidine (6-membered) affects conformational flexibility and steric bulk .

Observations :

Inferences for Target Compound :

  • The azepane sulfonyl group may enhance blood-brain barrier penetration compared to morpholine or piperidine derivatives, making it suitable for CNS targets .
  • The 6-methoxy group could reduce cytotoxicity compared to nitro (NO₂) or fluoro (F) substituents in analogues .

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